![molecular formula C13H17N5 B14161855 2-[5-Cyano-1-(dimethylamino)-3-propylpyrrolidin-2-ylidene]propanedinitrile CAS No. 131447-32-0](/img/structure/B14161855.png)
2-[5-Cyano-1-(dimethylamino)-3-propylpyrrolidin-2-ylidene]propanedinitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[5-Cyano-1-(dimethylamino)-3-propylpyrrolidin-2-ylidene]propanedinitrile is a complex organic compound with the molecular formula C13H17N5. It is characterized by the presence of a pyrrolidine ring substituted with cyano, dimethylamino, and propyl groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-Cyano-1-(dimethylamino)-3-propylpyrrolidin-2-ylidene]propanedinitrile typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyanoacetylation of amines, where the amine reacts with cyanoacetic acid derivatives . The reaction conditions often include the use of solvents such as ethanol and catalysts like triethylamine to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-[5-Cyano-1-(dimethylamino)-3-propylpyrrolidin-2-ylidene]propanedinitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile groups to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano or dimethylamino groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted derivatives with different functional groups.
Applications De Recherche Scientifique
2-[5-Cyano-1-(dimethylamino)-3-propylpyrrolidin-2-ylidene]propanedinitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Mécanisme D'action
The mechanism of action of 2-[5-Cyano-1-(dimethylamino)-3-propylpyrrolidin-2-ylidene]propanedinitrile involves its interaction with molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to specific biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
Propanedinitrile: A simpler compound with a similar nitrile functional group.
Cyanoacetamide Derivatives: Compounds with cyano and amide groups that exhibit similar reactivity and applications.
Uniqueness
2-[5-Cyano-1-(dimethylamino)-3-propylpyrrolidin-2-ylidene]propanedinitrile is unique due to its specific substitution pattern on the pyrrolidine ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Propriétés
Numéro CAS |
131447-32-0 |
|---|---|
Formule moléculaire |
C13H17N5 |
Poids moléculaire |
243.31 g/mol |
Nom IUPAC |
2-[5-cyano-1-(dimethylamino)-3-propylpyrrolidin-2-ylidene]propanedinitrile |
InChI |
InChI=1S/C13H17N5/c1-4-5-10-6-12(9-16)18(17(2)3)13(10)11(7-14)8-15/h10,12H,4-6H2,1-3H3 |
Clé InChI |
OQKDHUQGASVMFK-UHFFFAOYSA-N |
SMILES canonique |
CCCC1CC(N(C1=C(C#N)C#N)N(C)C)C#N |
Solubilité |
32.6 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


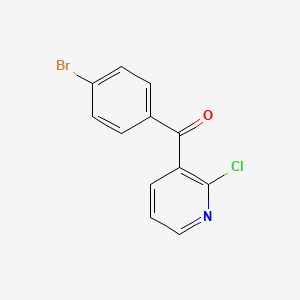
![[4-oxo-2-[(E)-2-phenylethenyl]-3,1-benzoxazin-6-yl] acetate](/img/structure/B14161777.png)

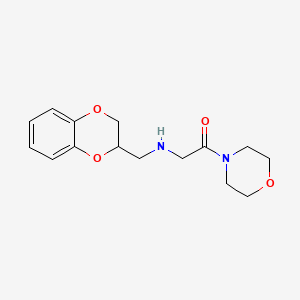
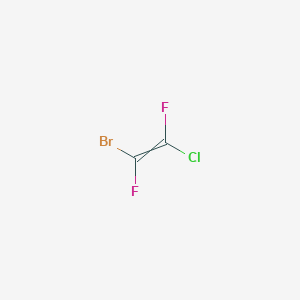
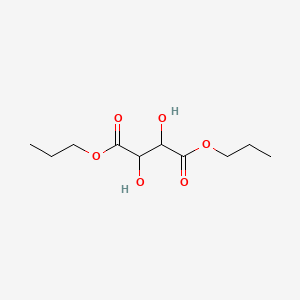
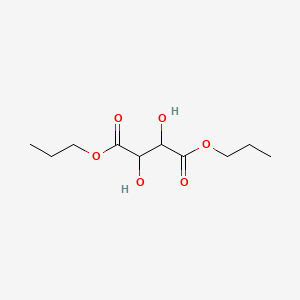
![6-chloro-2-[(4-methoxyphenyl)methylamino]-5-methyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B14161819.png)
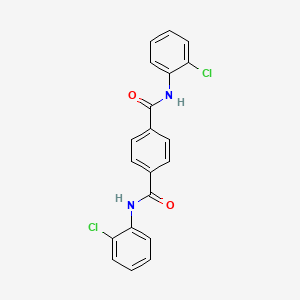
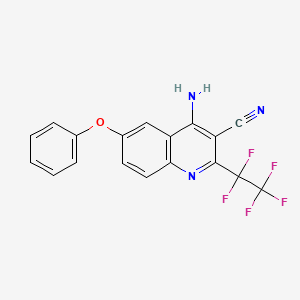

![N-[(2-cyanophenyl)carbamothioyl]pyridine-3-carboxamide](/img/structure/B14161856.png)
![2-[(4-ethoxyphenyl)(3,4,5,6-tetrahydro-2H-azepin-7-yl)amino]-1-(4-nitrophenyl)ethanone](/img/structure/B14161863.png)

